

comparative study of nitrophenyl-substituted cyclopropanes

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Compound of Interest

Compound Name:	<i>trans</i> -2-(4-Nitrophenyl)cyclopropanecarboxylic acid
CAS No.:	16633-46-8
Cat. No.:	B098694

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As a Senior Application Scientist, this guide provides a comparative analysis of nitrophenyl-substituted cyclopropanes, focusing on their synthesis, physicochemical properties, and reactivity. This document is intended for researchers, scientists, and drug development professionals who utilize strained ring systems as scaffolds and synthetic intermediates. The inherent strain and unique electronic properties of cyclopropanes make them valuable building blocks in medicinal chemistry, capable of enhancing metabolic stability, improving binding potency, and generating novel chemotypes.[1] The introduction of a nitrophenyl group, a potent electron-withdrawing moiety, creates a "donor-acceptor" system that significantly influences the ring's stability and reactivity, making a comparative study of its positional isomers essential for rational drug design.[2]

Section 1: Comparative Synthesis Strategies

The synthesis of nitrophenyl-substituted cyclopropanes is primarily achieved through two robust methodologies: the Simmons-Smith cyclopropanation of nitrostyrenes and the Michael Initiated Ring Closure (MIRC) of a nitroalkene with a suitable nucleophile.[2] The choice

between these methods depends critically on the desired substitution pattern, stereochemical outcome, and substrate availability.

1.1. Simmons-Smith Cyclopropanation

This classic method involves the reaction of an alkene (e.g., a nitrostyrene) with a carbenoid species, typically generated from diiodomethane and a zinc-copper couple.[3][4] The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[5] This is a key advantage for controlling the final product's three-dimensional structure.

1.2. Michael Initiated Ring Closure (MIRC)

The MIRC pathway is a powerful method for constructing highly functionalized cyclopropanes.[2] It begins with a conjugate addition (Michael addition) of a nucleophile, such as a malonate ester, to a nitroalkene like β -nitrostyrene.[6] The resulting anionic intermediate then undergoes an intramolecular nucleophilic substitution to form the cyclopropane ring. This method allows for the introduction of additional functional groups, enhancing the synthetic versatility of the cyclopropane product.[6][7]

Method	Starting Materials	Key Reagents	Typical Yield	Stereoselectivity	Advantages	Limitations
Simmons-Smith	Nitrostyrene	CH ₂ I ₂ , Zn(Cu) or Et ₂ Zn	60-85%	High (Stereospecific)	Good functional group tolerance; predictable stereochemistry.[3][5]	Requires pre-functionalized alkene; can be sensitive to moisture.
MIRC	Nitrostyrene, Malonate	Strong Base (e.g., DBU), Halogenating Agent (e.g., I ₂)	70-95%	High (Typically trans)	Builds complexity rapidly; high yields.[2][6]	Multi-step process; stereochemistry can be base-dependent.

Section 2: Comparative Physicochemical & Spectroscopic Properties

The position of the nitro group (ortho, meta, or para) on the phenyl ring dramatically influences the molecule's electronic structure, which is directly reflected in its spectroscopic properties. While a comprehensive, directly comparative experimental dataset is not available in the literature, the following trends can be predicted based on established principles of substituent effects and spectroscopic theory.^{[8][9]}

The strong electron-withdrawing nature of the nitro group, through both inductive and resonance effects, deshields the protons and carbons of the molecule. This effect is most pronounced in the ortho and para isomers, where direct resonance delocalization is possible.^{[10][11]}

Data Summary: Predicted Spectroscopic Properties

Property	Ortho-Nitrophenyl	Meta-Nitrophenyl	Para-Nitrophenyl	Causality Behind the Trend
¹ H NMR (Aromatic δ , ppm)	7.4 - 8.1	7.5 - 8.2	7.5 - 8.3	The para isomer experiences the strongest resonance-based deshielding, shifting its aromatic protons furthest downfield. The ortho effect is slightly tempered by steric interactions. [12]
¹ H NMR (Cyclopropyl δ , ppm)	~1.0 - 2.5	~1.0 - 2.4	~1.0 - 2.6	The cyclopropyl protons are shifted downfield from unsubstituted cyclopropane (~0.22 ppm) due to the ring's π -character and the deshielding effect of the attached aromatic system. [13]

¹³ C NMR (Aromatic C-NO ₂ δ, ppm)	~147	~148	~146	The carbon attached to the nitro group shows a significant downfield shift.
¹³ C NMR (Cyclopropyl CH δ, ppm)	~18 - 22	~17 - 21	~19 - 23	The electron-withdrawing effect of the nitrophenyl group deshields the cyclopropyl carbons relative to unsubstituted cyclopropane (~-2.7 ppm).[9]
IR (Asymmetric ν(NO ₂), cm ⁻¹)	~1525	~1530	~1520	The stretching frequency of the nitro group is sensitive to the degree of conjugation with the phenyl ring.
UV-Vis (λ _{max} , nm)	~260	~255	~275	The para isomer allows for the most extended π-conjugation from the cyclopropane through the phenyl ring to the nitro group, resulting in the lowest energy electronic transition and the

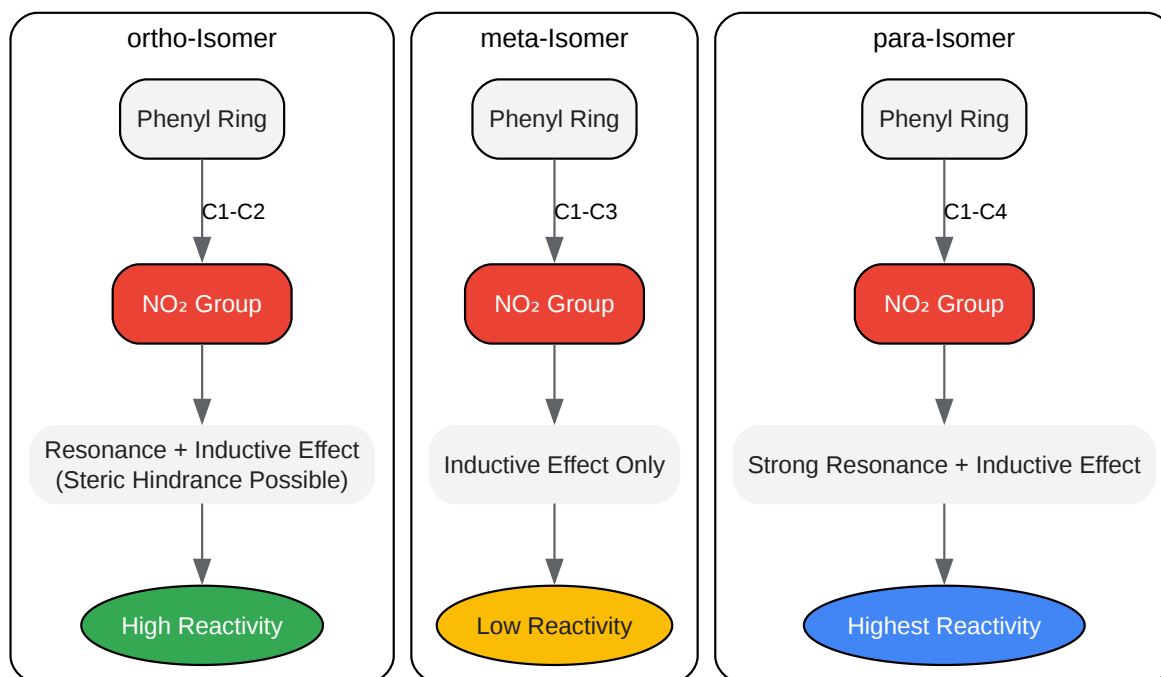
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wavelength.[14]

Section 3: Comparative Reactivity & Mechanistic Analysis

Nitrophenyl-substituted cyclopropanes are classified as donor-acceptor cyclopropanes. The cyclopropane ring, with its inherent p-orbital character, acts as an electron donor, while the nitrophenyl group is a strong electron acceptor.[2] This polarization facilitates nucleophilic ring-opening reactions, a key transformation for these scaffolds.

The reactivity of the isomers towards nucleophiles is directly governed by the ability of the nitrophenyl group to stabilize the negative charge that develops in the transition state of the ring-opening.

- **Para-Nitrophenylcyclopropane:** This isomer is the most reactive. The nitro group at the para position can stabilize the developing carbanion through direct resonance delocalization across the entire π -system. This significantly lowers the activation energy for nucleophilic attack.
- **Ortho-Nitrophenylcyclopropane:** This isomer is also highly reactive due to resonance stabilization, similar to the para isomer. However, its reactivity can be slightly attenuated by steric hindrance, where the bulky nitro group can partially obstruct the incoming nucleophile's trajectory.
- **Meta-Nitrophenylcyclopropane:** This isomer is the least reactive of the three. The nitro group at the meta position can only exert an electron-withdrawing inductive effect. It cannot participate in resonance stabilization of a negative charge on the benzylic carbon, resulting in a higher energy transition state compared to the ortho and para isomers.[10][12]



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Caption: Logical relationship between nitro group position and reactivity.

Mechanism of Nucleophilic Ring-Opening

The ring-opening of a donor-acceptor cyclopropane, such as 1-nitro-2-phenylcyclopropane, proceeds via nucleophilic attack at the carbon bearing the phenyl group, followed by cleavage of the distal C-C bond. The nitro group serves to activate the ring and stabilize the resulting carbanionic intermediate.

Caption: General mechanism for nucleophilic ring-opening of a nitrophenyl cyclopropane.

Section 4: Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are provided for the synthesis and analysis of a representative nitrophenyl-substituted cyclopropane.

Protocol 1: Synthesis of trans-1-nitro-2-(4-nitrophenyl)cyclopropane via MIRC

This protocol describes a reliable method for synthesizing a dinitrophenyl-substituted cyclopropane, a compound with even greater electron deficiency and unique reactivity.

Materials:

- 4-Nitrostyrene
- Nitromethane
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Iodine (I₂)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Hexanes/Ethyl Acetate solvent system

Procedure:

- Michael Addition: To a solution of 4-nitrostyrene (1.0 mmol) in anhydrous DCM (10 mL) at 0 °C, add nitromethane (1.2 mmol).
- Add DBU (1.1 mmol) dropwise to the stirring solution. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Allow the reaction to stir at room temperature for 2-4 hours until the starting material is consumed.

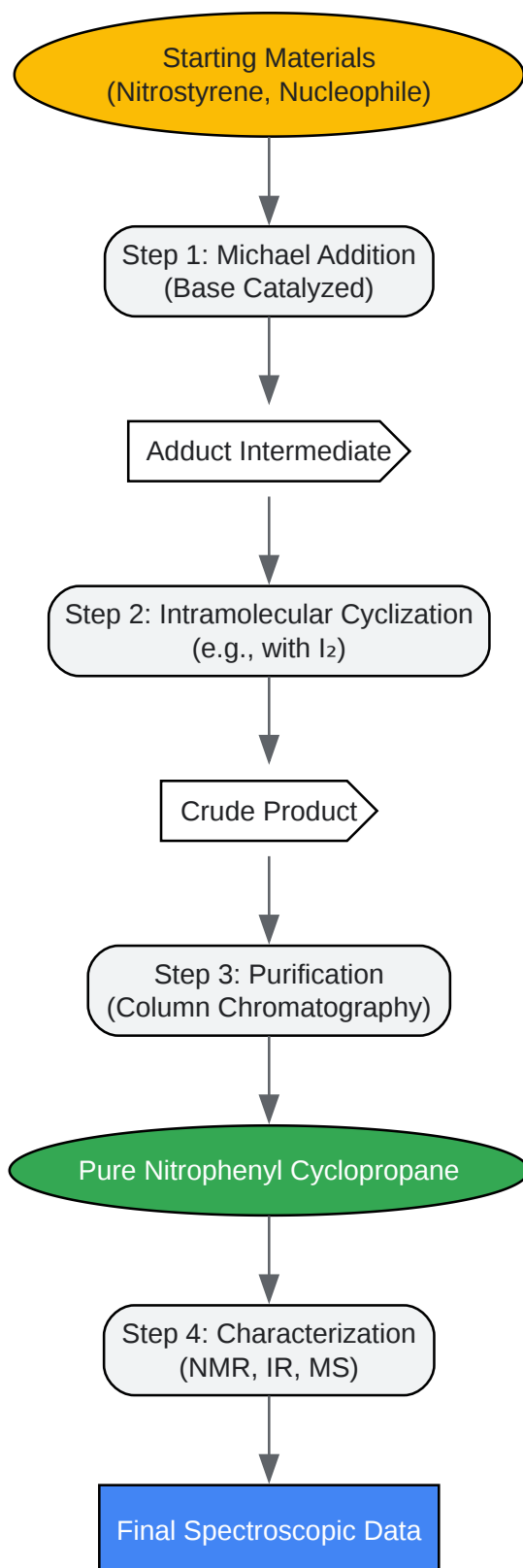
- Cyclization: Cool the reaction mixture back to 0 °C. Add a solution of iodine (1.2 mmol) in DCM (5 mL) dropwise.
- Allow the reaction to warm to room temperature and stir for 12-16 hours. The formation of the trans-cyclopropane is highly favored.[2]
- Workup: Quench the reaction by adding saturated aqueous Na₂S₂O₃ (15 mL) to consume excess iodine.
- Separate the organic layer. Wash the organic layer sequentially with water (15 mL) and brine (15 mL).
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel using a Hexanes/Ethyl Acetate gradient to yield the pure trans-1-nitro-2-(4-nitrophenyl)cyclopropane.
- Validation: The final product should be a pale yellow solid. Confirm its identity and purity via ¹H NMR, ¹³C NMR, and IR spectroscopy, comparing the data to expected values.

Protocol 2: ¹H NMR Analysis and Data Interpretation

Procedure:

- Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).
- Transfer the solution to an NMR tube.
- Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
- Data Interpretation:
 - Aromatic Region (7.5-8.5 ppm): Expect two doublets characteristic of a 1,4-disubstituted (para) benzene ring.

- Cyclopropane Region (1.0-3.0 ppm): Expect a complex multiplet pattern for the four non-equivalent cyclopropyl protons. The diastereotopic nature of the CH₂ protons and their coupling to the two CH protons results in a complex splitting pattern.
- Integration: The ratio of the integrated signals for the aromatic protons to the cyclopropyl protons should be 4:4 (or 1:1).



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Caption: Experimental workflow from synthesis to characterization.

Conclusion

The positional isomerism of the nitro group on a phenylcyclopropane scaffold provides a clear and predictable tool for tuning the molecule's electronic properties and chemical reactivity. The para-substituted isomer exhibits the most extended conjugation and, consequently, the highest reactivity towards nucleophilic ring-opening, making it an ideal candidate for subsequent synthetic transformations. The meta isomer, lacking this resonance stabilization, is significantly less reactive. This comparative understanding is crucial for the strategic design of cyclopropane-containing molecules in drug discovery, allowing researchers to modulate reactivity and stability to achieve desired pharmacological profiles.

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